3-Iodophenol

Catalog No.
S539416
CAS No.
626-02-8
M.F
C6H5IO
M. Wt
220.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Iodophenol

CAS Number

626-02-8

Product Name

3-Iodophenol

IUPAC Name

3-iodophenol

Molecular Formula

C6H5IO

Molecular Weight

220.01 g/mol

InChI

InChI=1S/C6H5IO/c7-5-2-1-3-6(8)4-5/h1-4,8H

InChI Key

FXTKWBZFNQHAAO-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Phenol, 3-iodo-

Canonical SMILES

C1=CC(=CC(=C1)I)O

The exact mass of the compound 3-Iodophenol is 219.9385 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of iodophenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

3-Iodophenol is a highly reactive, meta-substituted halogenated aromatic compound widely utilized as a versatile building block in organic synthesis, pharmaceutical manufacturing, and advanced materials science . Featuring both a hydroxyl group and a highly polarizable iodine atom at the 3-position, it offers distinct electronic and steric properties compared to its ortho and para isomers. With a melting point of 39–44 °C and a pKa of 9.03, 3-iodophenol provides an optimal balance of acidity and reactivity[1]. It serves as a premier precursor for palladium-catalyzed cross-coupling reactions (such as Suzuki, Heck, and Sonogashira), oxidative couplings, and Directed Ortho Metalation (DoM) workflows, where the meta-iodine directs precise regiochemical outcomes that cannot be achieved with generic phenolic precursors [2].

Research Fit

Meta-iodo coupling handle
Enables efficient Suzuki-Miyaura and Sonogashira cross-coupling reactions
Crystalline solid at RT
Simplifies weighing and reduces volatilization losses compared to liquid analogs
Aqueous coupling compatible
Supports phosphine-free Pd/C catalysis in water, aligning with green chemistry workflows

Substituting 3-iodophenol with cheaper halophenols like 3-bromophenol or structural isomers like 2-iodophenol leads to severe drop-offs in reaction efficiency and regiocontrol [1]. The carbon-iodine bond in 3-iodophenol undergoes oxidative addition much more rapidly than the carbon-bromine bond, drastically reducing reaction times and catalyst loading requirements in cross-coupling [2]. Furthermore, unlike 2-iodophenol, which suffers from significant steric hindrance adjacent to the hydroxyl group, 3-iodophenol allows for unencumbered coupling at the iodine site, yielding near-quantitative conversions in aqueous media [3]. Attempting to use 4-iodophenol alters the symmetry and electronic resonance of the resulting products, fundamentally changing the target molecule's properties. Consequently, for syntheses requiring meta-substitution with high yields and strict regioselectivity, 3-iodophenol is an irreplaceable procurement choice.

Substitution Risk

Isomer substitution alters reactivity
Meta, ortho, and para iodophenols show different cross-coupling yields and acidity; direct replacement may shift reaction outcomes.
Halogen exchange changes physical state
3-Bromo and 3-chloro analogs are liquids at RT; substitution introduces handling, volatility, and solubility differences.
Acidity variation affects partitioning
pKa of 3-iodophenol differs from 4-iodophenol and other halophenols, influencing ionization-dependent solubility and workup.

Superior Reactivity in Aqueous Suzuki-Miyaura Cross-Coupling vs. Ortho-Isomers

In palladium-on-carbon (Pd/C) catalyzed Suzuki-Miyaura couplings performed in aqueous media, the position of the iodine atom dictates the reaction yield. 3-Iodophenol achieves a 97% yield when coupled with phenylboronic acid, demonstrating excellent processability [1]. In contrast, 2-iodophenol yields only 70% under identical conditions due to the steric hindrance imposed by the adjacent hydroxyl group [1].

Evidence DimensionCross-coupling product yield
Target Compound Data97% yield
Comparator Or Baseline2-Iodophenol (70% yield)
Quantified Difference27% absolute increase in yield
Conditions1 mmol halophenol, 1 mmol PhB(OH)2, 3 mmol K2CO3, 0.3 mol % Pd/C in H2O at room temperature for 12 h.

Buyers scaling up green-chemistry aqueous couplings must procure the meta-isomer to prevent the severe yield penalties associated with ortho-steric hindrance.

Coupling yield vs. para
Head-to-head
3-Iodophenol: 97% isolated yield; 4-Iodophenol: 76% yield at 50°C
Meta-substitution yields higher conversion under milder aqueous conditions
Phosphine-free Pd/C, room temperature vs. elevated temperature

Enhanced Site Selectivity in Aerobic Oxidative Coupling vs. 3-Bromophenol

For the synthesis of complex 2,2'-biphenol architectures via copper-catalyzed aerobic oxidative coupling, 3-iodophenol provides vastly superior regiocontrol compared to 3-bromophenol. The coupling of 3-iodophenol affords the symmetrical 4,4'-diiodo-2,2'-biphenol in 57% yield with a C-2/C-6' site selectivity of 3:1 [1]. Conversely, 3-bromophenol yields only 45% of the symmetrical product with a poor selectivity of 1.4:1 [1].

Evidence DimensionRegioselectivity (C-2/C-6' ratio) and symmetrical dimer yield
Target Compound Data3:1 selectivity, 57% yield
Comparator Or Baseline3-Bromophenol (1.4:1 selectivity, 45% yield)
Quantified Difference2.14x higher regioselectivity and 12% higher absolute yield
ConditionsCu-catalyzed aerobic oxidative coupling using pmbmaCu4OTf cluster in HFIP.

Procurement of the iodo-variant over the bromo-variant is economically justified by the significant reduction in downstream purification costs for complex biphenol targets.

Acidity (pKa)
Cross-study comparable
3-Iodophenol pKa 9.03; 4-Iodophenol pKa 9.33
Meta-iodo enhances acidity relative to para isomer
Influences ionization-dependent solubility and partitioning

Distinct Acid Dissociation Profile (pKa) vs. Para-Isomer

The meta-positioning of the electron-withdrawing iodine atom exerts a specific inductive effect on the hydroxyl group, resulting in a measurable shift in acidity. 3-Iodophenol has a pKa of 9.03 at 25 °C, making it more acidic than its para-isomer, 4-iodophenol (pKa = 9.33), and significantly more acidic than unsubstituted phenol (pKa ~ 9.95)[1].

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound Data9.03
Comparator Or Baseline4-Iodophenol (9.33)
Quantified Difference0.30 pKa unit difference (approx. 2x more acidic)
ConditionsMeasured in aqueous solution at 25 °C.

This precise acidity profile dictates the choice of base and solvent in formulation and deprotonation steps, ensuring reproducible kinetics in base-mediated functionalizations.

Enthalpy of formation
Head-to-head
ΔfH°m(g) = -(7.2 ± 2.1) kJ·mol⁻¹
Least thermodynamically stable monoiodophenol isomer
Rotating-bomb calorimetry and computational validation
Isomer yield ranking
Head-to-head
3-Iodophenol 97%, 2-Iodophenol 70%, 4-Iodophenol 76%
Meta isomer provides highest aqueous cross-coupling yield among monoiodophenols
Same Pd/C, H₂O, RT conditions; para required 50°C
Physical state & solubility
Cross-study comparable
3-Iodophenol: solid, mp 39-43°C; 3-Br/Cl analogs: liquids
Crystalline solid improves weighing accuracy and safety vs. liquid analogs
Intermediate water solubility supports biphasic coupling

Aqueous Green-Chemistry Cross-Coupling Workflows

Because it overcomes the steric hindrance seen in 2-iodophenol (achieving 97% vs 70% yield), 3-iodophenol is ideal for industrial Suzuki-Miyaura couplings conducted in aqueous media using reusable Pd/C catalysts [1]. This fits perfectly into sustainable pharmaceutical manufacturing workflows where high-yield, phosphine-free conditions are required.

Precursor for Asymmetric Biphenol Ligand Synthesis

Driven by its high regioselectivity in oxidative coupling (3:1 C-2/C-6' ratio over 3-bromophenol's 1.4:1), 3-iodophenol is the preferred building block for synthesizing 4,4'-diiodo-2,2'-biphenols[2]. These intermediates are critical for developing advanced chiral ligands and functionalized polymers where the meta-iodine handles allow for subsequent downstream cross-coupling.

Directed Ortho Metalation (DoM) for Trisubstituted Aromatics

Leveraging its specific pKa and meta-substitution pattern, 3-iodophenol is readily converted into O-carbamates that undergo highly predictable DoM [3]. This allows process chemists to selectively functionalize the C-2 position, generating complex 1,2,3-trisubstituted aromatic drugs that cannot be efficiently synthesized from para-substituted starting materials.

Application Fit

Application
Selection Property
Validation Focus
Meta-substituted biaryl intermediate synthesis
Aqueous Suzuki-Miyaura reactivity
Yield and purity under mild, phosphine-free conditions
Aqueous-phase cross-coupling scale-up
Heterogeneous Pd/C compatibility
Catalyst recovery and solvent waste reduction
Compound library synthesis
Solid-state handling and pKa
Consistent automated dispensing and ionization control
Thermochemical and computational studies
Thermodynamic stability
Enthalpy of formation and isomer comparison

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White to light brown solid; [Alfa Aesar MSDS]

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

219.93851 Da

Monoisotopic Mass

219.93851 Da

Heavy Atom Count

8

LogP

2.93 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YU584Z4CZN

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00616 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

626-02-8

Wikipedia

3-Iodophenol

General Manufacturing Information

Phenol, 3-iodo-: ACTIVE

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